molecular formula C17H23N3O3 B444840 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine CAS No. 625411-48-5

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Cat. No.: B444840
CAS No.: 625411-48-5
M. Wt: 317.4g/mol
InChI Key: WEQXXJOEARXNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C17H23N3O3 and a molecular weight of 317.39 g/mol . It is characterized by the presence of a cyclohexyl group, a nitrobenzoyl group, and a piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine typically involves the reaction of cyclohexylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in binding interactions, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine can be compared with similar compounds such as:

    1-Cyclohexyl-4-(4-aminobenzoyl)piperazine: Differing by the presence of an amino group instead of a nitro group.

    1-Cyclohexyl-4-(4-methylbenzoyl)piperazine: Differing by the presence of a methyl group instead of a nitro group.

These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQXXJOEARXNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.